N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide
Description
N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide is a synthetic small molecule characterized by a hydroxamidine core (N-hydroxy-N'-substituted carboximidamide) with a quinolin-8-yl group and a thiophene-2-carboximidamide moiety. Hydroxamidine and hydroxamic acid derivatives are frequently explored for their bioactivity, particularly as enzyme inhibitors (e.g., histone deacetylases, cytochrome P450 isoforms) or antimicrobial agents .
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide |
InChI |
InChI=1S/C14H11N3OS/c18-17-14(12-7-3-9-19-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-9,18H,(H,16,17) |
InChI Key |
MATJFBUSUIKQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=C(C3=CC=CS3)NO)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the quinoline core or use of quinolin-8-amine derivatives.
- Preparation of thiophene-2-carboximidate intermediates.
- Coupling of the quinoline amine with thiophene-2-carboximidate derivatives.
- Introduction of the N-hydroxy group on the carboximidamide moiety.
Detailed Synthetic Routes
Coupling of Quinolin-8-amine with Thiophene-2-carboximidate
A key step involves coupling quinolin-8-amine with thiophene-2-carbimidothioate hydroiodide under mild conditions, typically in ethanol at room temperature, to yield the corresponding thiophene-2-carboximidamide derivative. This method has been reported in the synthesis of related quinoline-thiophene compounds and is characterized by its mild reaction conditions and good yields.
Preparation of Thiophene-2-carbimidothioate Hydroiodide
Thiophene-2-carbimidothioate hydroiodide is prepared by the reaction of thiophene-2-carboximidamide with hydroiodic acid or related reagents, providing a reactive intermediate suitable for nucleophilic substitution with amines.
Introduction of the N-hydroxy Group
The N-hydroxy substitution on the carboximidamide is generally introduced via hydroxylamine treatment of the corresponding carboximidamide or carbimidothioate intermediates. This step can be performed under controlled conditions to avoid over-oxidation or side reactions. Hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol or aqueous media is commonly used.
Alternative Synthetic Approaches
Reduction and Functional Group Transformations: Starting from nitro-substituted quinoline derivatives, reduction using catalytic hydrogenation (Pd/C under H₂ atmosphere) or Raney nickel with hydrazine hydrate can yield anilino intermediates. These intermediates are then coupled with thiophene-2-carbimidothioate to form the desired product.
Alkylation and Subsequent Coupling: Alkylation of quinoline derivatives with chloroalkylamines followed by reduction and coupling with thiophene-2-carbimidothioate provides a versatile route to functionalized analogs.
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Coupling quinolin-8-amine with thiophene-2-carbimidothioate hydroiodide | Thiophene-2-carbimidothioate hydroiodide, quinolin-8-amine | Ethanol | Room temperature | Moderate to high | Mild conditions, room temp preferred |
| Reduction of nitroquinoline derivatives | Pd/C + H₂ or Raney Ni + hydrazine hydrate | Ethanol or similar | Room temperature | High | Catalytic hydrogenation |
| N-hydroxy group introduction | Hydroxylamine hydrochloride + base | Ethanol or aqueous | Room temperature | Moderate | Controlled to avoid side reactions |
| Alkylation of quinoline derivatives | Chloroalkylamine hydrochlorides + K₂CO₃ | DMF | Room temperature | Moderate | Precursor functionalization |
Research Findings and Analysis
Efficiency and Selectivity
The coupling reactions between quinolin-8-amine and thiophene-2-carbimidothioate hydroiodide proceed efficiently under mild conditions, yielding the desired thiophene carboximidamide derivatives with good selectivity and minimal by-products. The use of ethanol as a solvent facilitates solubility and reaction kinetics.
Functional Group Compatibility
The synthetic methods tolerate a variety of functional groups on the quinoline ring, including nitro and halogen substituents, allowing for structural diversity in the final compounds. Reduction steps are carefully controlled to avoid over-reduction or degradation of sensitive groups.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Coupling quinolin-8-amine with thiophene-2-carbimidothioate hydroiodide | Quinolin-8-amine, thiophene-2-carbimidothioate hydroiodide | Ethanol, room temp | Mild, high selectivity | Requires pure intermediates |
| Reduction of nitroquinoline derivatives | Pd/C + H₂ or Raney Ni + hydrazine hydrate | Ethanol, room temp | High yield, clean reduction | Sensitive to over-reduction |
| N-hydroxy group introduction | Hydroxylamine hydrochloride, base | Ethanol or aqueous, room temp | Specific N-hydroxylation | Potential side reactions |
| Alkylation of quinoline derivatives | Chloroalkylamine hydrochlorides, K₂CO₃ | DMF, room temp | Versatile functionalization | Requires careful purification |
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(quinolin-8-yl)ethenimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidants to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like benzoyl peroxide and catalysts such as cobalt oxide and titanium dioxide . Reaction conditions often involve mild temperatures and the use of green oxidants to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
(Z)-N’-hydroxy-2-(quinolin-8-yl)ethenimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(quinolin-8-yl)ethenimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes . This interaction can influence various biological processes, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Mechanistic and Pharmacological Differences
Target Selectivity and Potency
- HET0016: Selectively inhibits 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a cytochrome P450 (CYP450) metabolite implicated in glioblastoma progression . Its 4-n-butyl-2-methylphenyl group enhances lipophilicity, favoring blood-brain barrier penetration.
- Vorinostat: Targets HDACs via its hydroxamic acid group, inducing histone hyperacetylation and anticancer effects. The octanediamide linker optimizes binding to HDAC active sites .
- Toyama Derivatives : Antibacterial activity stems from hydroxamic acid chelation of metal ions (e.g., Zn²⁺ in bacterial enzymes). Ethynyl-phenyl groups enhance membrane permeability .
Solubility and Bioavailability
- HET0016: Requires intravenous formulation due to poor aqueous solubility .
- Toyama Derivatives : Achieve enhanced solubility through pharmaceutical solubilizers (e.g., cyclodextrins) .
- Target Compound: The polar hydroxamidine core may improve solubility over HET0016, but the hydrophobic quinoline moiety likely necessitates formulation optimization.
Toxicity and Metabolic Stability
- N-hydroxy-2-aminofluorene Analogs: Generate DNA adducts via metabolic activation, leading to mutagenicity .
Biological Activity
N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a quinoline moiety linked to a thiophene ring and an amidine functional group. The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline derivatives with thiophene-2-carboximidamide under controlled conditions to yield the desired product in moderate to high yields.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its hydroxyl and amidine groups facilitate hydrogen bonding and interactions with active sites, potentially modulating enzymatic activity or receptor signaling pathways.
Antiviral Activity
Research indicates that compounds related to quinoline derivatives exhibit significant antiviral properties. For instance, derivatives of 8-hydroxyquinoline have shown promising activity against various viruses, including influenza and coronaviruses. The mechanism often involves inhibition of viral replication through interference with viral RNA synthesis or protein translation processes .
Anticancer Properties
This compound and its analogs have demonstrated cytotoxic effects against different cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression . A summary of cytotoxicity data is presented below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15.0 | Induction of apoptosis |
| Analog A | MCF-7 (breast cancer) | 5.5 | Caspase activation |
| Analog B | A549 (lung cancer) | 12.3 | Cell cycle arrest in S phase |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for treating antibiotic-resistant infections. The following table summarizes the antibacterial activity:
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.0625 |
| Klebsiella pneumoniae | 25 | 0.125 |
| Pseudomonas aeruginosa | 23 | 0.250 |
Case Studies
- Antiviral Efficacy : A study demonstrated that a related quinoline derivative exhibited over 85% inhibition of viral growth with low cytotoxicity, indicating a favorable therapeutic index for further development against viral infections .
- Cytotoxicity in Cancer Models : In vitro studies showed that this compound significantly reduced cell viability in HeLa cells, with an IC50 value indicating potent anticancer activity .
- Antibacterial Activity : Research revealed that the compound displayed substantial antibacterial effects against multi-drug resistant strains, suggesting its potential as a new class of antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between quinoline-8-amine derivatives and thiophene carboximidamide precursors. For purity optimization, use column chromatography with gradients (e.g., hexane/ethyl acetate) and validate via HPLC (≥95% purity). Reflux conditions (e.g., DMF at 80–100°C) and anhydrous environments minimize side reactions. Structural analogs like N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide (CAS 143188-19-6) employ similar coupling strategies .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR (¹H/¹³C, DEPT) for confirming proton/carbon environments and hydrogen bonding.
- X-ray crystallography (e.g., SHELX programs ) for resolving 3D conformation.
- HPLC-MS for monitoring degradation products under stress conditions (e.g., heat, light).
- FTIR to verify functional groups (e.g., hydroxyl, imine). Stability studies should include accelerated aging (40°C/75% RH) and pH-dependent solubility assays .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Use desiccants (silica gel) to minimize hygroscopic degradation. Safety protocols include PPE (gloves, goggles) and fume hoods for handling powdered forms, as per N-Benzoyl-N-Phenylhydroxylamine guidelines (S22/S24/25) .
Advanced Research Questions
Q. What experimental designs are effective for studying its inhibition mechanisms (e.g., enzyme targets or receptor interactions)?
- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) with purified enzymes (e.g., cytochrome P450 isoforms) and compare IC₅₀ values against known inhibitors like HET0016 (20-HETE synthesis inhibitor) . For receptor studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Include negative controls (e.g., inactive structural analogs) to confirm specificity .
Q. How can computational modeling predict selectivity for related targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., HDACs or kinases). Compare binding poses with Vorinostat (N-hydroxy-N'-phenyloctanediamide) to identify key interactions (e.g., hydrogen bonds with catalytic residues) . Validate predictions via mutagenesis studies on critical amino acids .
Q. How should researchers address contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?
- Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) and validate with orthogonal methods (e.g., enzymatic vs. cellular assays). For HET0016, discrepancies were resolved by pre-incubating inhibitors with microsomal fractions to account for metabolic stability . Replicate experiments across independent labs and use statistical tools (e.g., ANOVA with post-hoc tests) to confirm reproducibility .
Q. What strategies enhance the compound’s selectivity for specific biological pathways?
- Methodological Answer : Introduce steric hindrance via substituents on the quinoline ring (e.g., 8-position modifications) to block off-target interactions. Compare selectivity profiles using kinome-wide screens or chemoproteomics. For example, HET0016’s N-butyl group was critical for 20-HETE synthase selectivity over CYP3A4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
